3-Ethyl-2-methyl-1H-indole-5-carboxylic acid
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Overview
Description
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Indole derivatives, such as 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . For example, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of intestinal microorganisms is crucial for the metabolism of tryptophan to indole and its derivatives . Additionally, the electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization , which could be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, are known to interact with multiple receptors, which can influence various biochemical reactions
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing indole derivatives, leveraging the reactivity of the iodo group and the nucleophilic nature of the acetoacetate.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups into the indole ring .
Scientific Research Applications
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Methylindole-3-carboxylic acid
- Ethyl 2-methylindole-3-carboxylate
- Indole-2-carboxylic acid
Uniqueness
3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indole ring can enhance its lipophilicity and potentially improve its interaction with biological membranes and receptors .
Properties
IUPAC Name |
3-ethyl-2-methyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPOGFAXZBEYDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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